

Neratinib-d6 for targeted therapy in non-small cell lung cancer research

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Compound of Interest

Compound Name: Neratinib-d6

Cat. No.: B12412986

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Application Notes and Protocols: Neratinib-d6 in NSCLC Research

Introduction

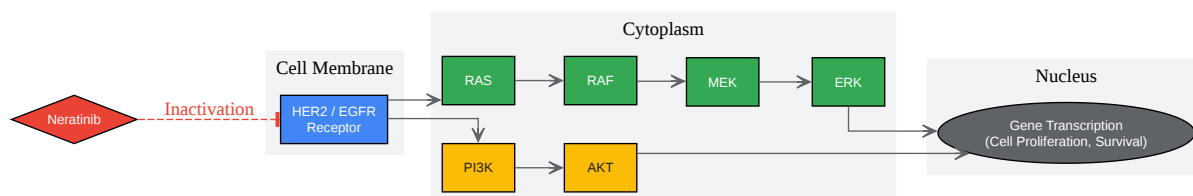
Neratinib is a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.^{[1][2][3]} Its mechanism involves covalent binding to the kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival.^{[3][4]} In the context of non-small cell lung cancer (NSCLC), Neratinib has demonstrated significant anti-tumor activity, particularly in patients with HER2 alterations and specific EGFR mutations, such as those in exon 18.^{[1][5][6]}

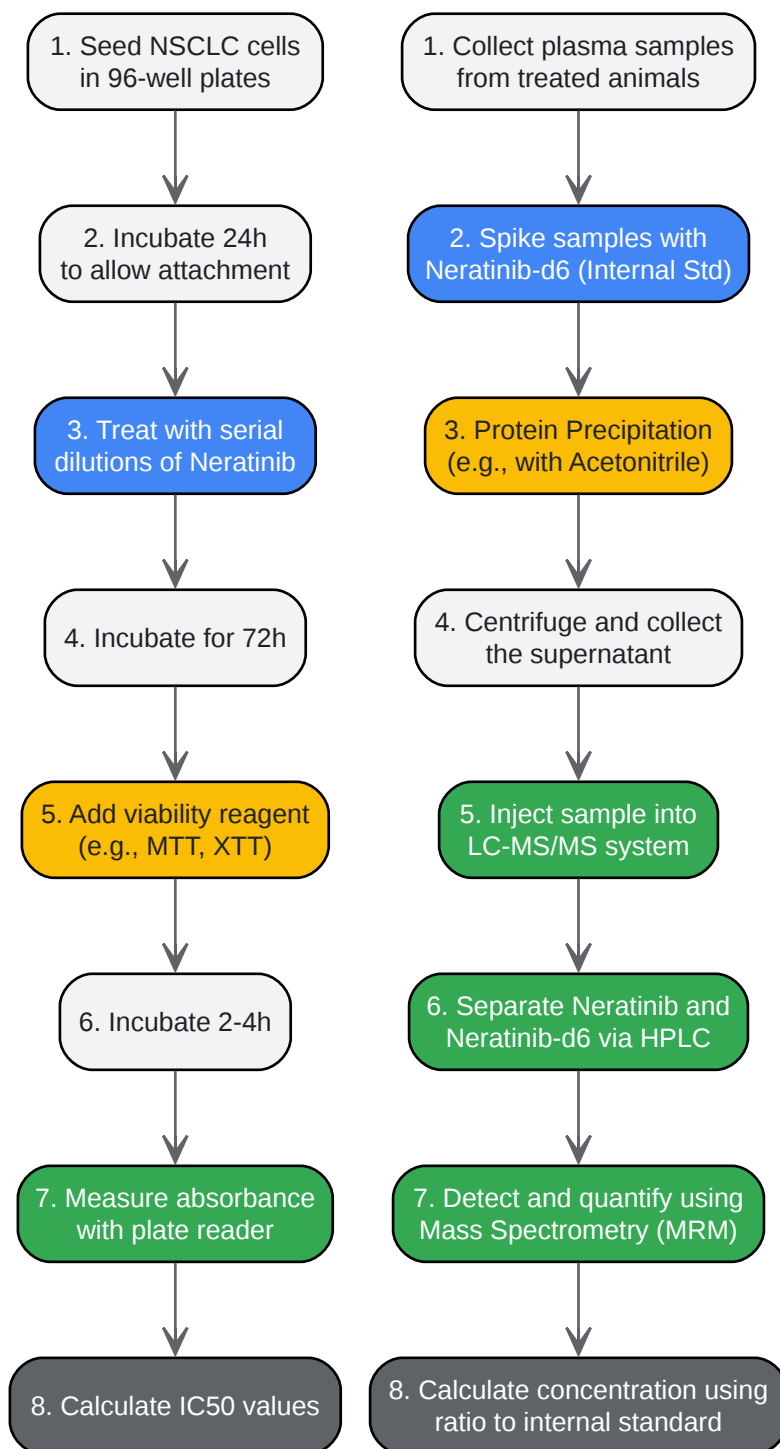
Neratinib-d6, a deuterated isotopologue of Neratinib, serves as an essential tool in the research and development of this targeted therapy. Due to its identical chemical properties but distinct mass, **Neratinib-d6** is the ideal internal standard for pharmacokinetic (PK) and bioanalytical studies using mass spectrometry. Its use allows for precise and accurate quantification of Neratinib in biological matrices such as plasma and tissue, which is critical for understanding drug exposure, metabolism, and dose-response relationships in preclinical and clinical research.

These application notes provide an overview of Neratinib's mechanism, a summary of key research findings, and detailed protocols for its investigation in NSCLC models, highlighting the specific application of **Neratinib-d6** in quantitative analysis.

Mechanism of Action

Neratinib exerts its anti-cancer effects by irreversibly binding to the ATP-binding site within the intracellular kinase domain of HER family receptors (EGFR, HER2, HER4).^[2]^[3] This covalent modification prevents receptor autophosphorylation and activation, thereby blocking downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which are critical for tumor cell growth, proliferation, and survival.^[3]^[4] Preclinical studies have shown that this inhibition leads to cell cycle arrest and apoptosis in HER2-dependent cancer cells.^[1]^[7]





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